2-Nitroaniline Hydrochloride
Overview
Description
2-Nitroaniline hydrochloride is not directly discussed in the provided papers, but we can infer its characteristics based on the studies of similar compounds. Nitroaniline derivatives are known for their reactivity and potential applications in various fields, including material science and environmental chemistry.
Synthesis Analysis
The synthesis of nitroaniline derivatives can involve various methods, including acylation, nitration, and hydrolysis reactions. For instance, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline were synthesized from 2-toluidine using acetic acid for N-acylation and mixed acid as a nitration agent, followed by hydrochloric acid hydrolysis . N-chloro-2-nitroanilines were synthesized using chlorine(1) oxide in carbon tetrachloride as an effective reagent for N-chlorination .
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives has been extensively studied. For example, 2-amino-4-nitroaniline crystallizes in a noncentrosymmetric space group, which gives it significant potential for second-order nonlinear optical properties . The crystal structure of 2-nitroaniline consists of two symmetry-independent molecules linked by N–H⋯O hydrogen bonds into a linear chain . The molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid forms with proton transfer, resulting in a structure built up of protonated 2-methyl-4-nitroanilinium cations, trichloroacetate anions, and neutral trichloroacetic acid molecules .
Chemical Reactions Analysis
Nitroaniline derivatives exhibit a variety of chemical behaviors. For example, nitroanilines show high S(N)Ar reactivity with hydroxide ion in aqueous media, producing nitrophenols . The NH2 leaving group's ability to participate in hydrogen-bonding interactions with H2O is essential for this reactivity. N-chloro-2-nitroanilines can undergo rearrangement to C-chlorinated 2-nitroanilines under acid catalysis or cyclize to benzofuroxan with alkali .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. For instance, the noncentrosymmetric crystallization of 2-amino-4-nitroaniline suggests potential for nonlinear optical properties . The vibrational assignments and analysis of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid were performed using various spectroscopic methods, and quantum chemical studies provided additional support for the experimental findings . The crystal structure of 2,6-dichloro-4-nitroaniline reveals planar amino- and nitro-groups rotated out of the aromatic plane, which can be interpreted in terms of resonance structures and differences in hybridization .
Scientific Research Applications
Catalytic Reduction
2-Nitroaniline (2-NA) is known for its high toxicity and environmental contamination. It's often reduced to o-phenylenediamine, a less toxic product, using various reducing agents and catalytic systems. Silica-supported gold nanoparticles are commonly used for this reduction in aqueous mediums. This process is vital in mitigating the environmental impact of 2-NA (Naseem, Begum, & Farooqi, 2017).
Anaerobic Degradation
Studies have shown that certain microbial strains can degrade 2-nitroaniline under anaerobic conditions. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 can utilize nitroaromatic compounds like 2-nitroaniline as carbon and nitrogen sources, enhancing the degradation process (Duc, 2019).
Interaction with Proteins
Research has explored the interactions between 2-nitroaniline and proteins like bovine serum albumin (BSA). These studies are crucial for understanding the binding affinities and potential toxicological implications of 2-nitroaniline in biological systems (Xiang, Tong, & Lin, 2007).
Separation Techniques
Efficient methods have been developed to separate different forms of nitroaniline, such as 2-nitroaniline, from complex mixtures. These techniques are essential for purifying and studying individual nitroaniline compounds in a controlled environment (Xin-quan, 2003).
Wastewater Treatment
Advanced wastewater treatment techniques, such as membrane-aerated biofilm reactors, have been employed to remove 2-nitroaniline from wastewater. This not only addresses the removal of toxic compounds but also facilitates nitrogen removal, enhancing environmental safety (Mei et al., 2020).
Synthesis Methods
Research has also focused on developing synthesis methods for compounds like 2-chloro-4-nitroaniline, highlighting the diverse applications of nitroaniline derivatives in various industrial sectors (Ya-jing, 2002).
Environmental and Health Implications
Studies have examined the impact of 2-nitroaniline on environmental health, including its oxidative DNA and RNA damage in specific animal models. Such research is critical for understanding the potential carcinogenic effects of nitroanilines (Fiala, Conaway, & Mathis, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-nitroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTLMBKVTNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575910 | |
Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroaniline Hydrochloride | |
CAS RN |
15873-52-6 | |
Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitroaniline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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